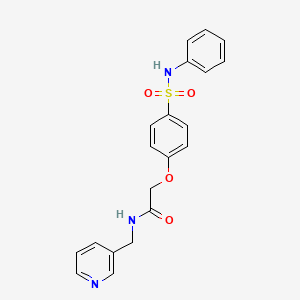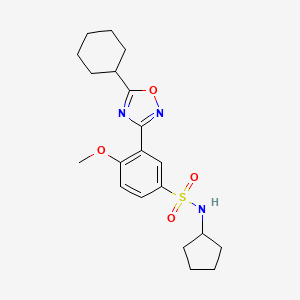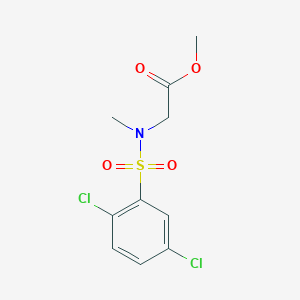
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate, also known as Methyl DCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth. By inhibiting COX-2 activity, Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA reduces the production of prostaglandins, thereby exerting its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA in lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its broad range of potential applications in various fields. However, one limitation of using Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA in lab experiments is its relatively low yield, which can make large-scale synthesis challenging. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Another area of interest is the exploration of its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications. Finally, the development of novel materials using Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA as a precursor is an area of active research.
Synthesis Methods
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA can be synthesized using a simple two-step process. The first step involves the reaction of 2,5-dichloro-N-methylbenzenesulfonamide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and a catalytic amount of hydrochloric acid to obtain Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA. The overall yield of this process is around 60%.
Scientific Research Applications
Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been found to exhibit antitumor and anti-inflammatory properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, Methyl 2-(2,5-dichloro-N-methylphenylsulfonamido)acetate DCSA has been shown to have herbicidal activity against various weed species. In materials science, it has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
properties
IUPAC Name |
methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(6-10(14)17-2)18(15,16)9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULVYYXELMBTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

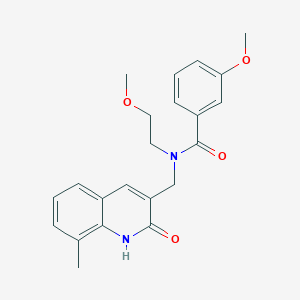

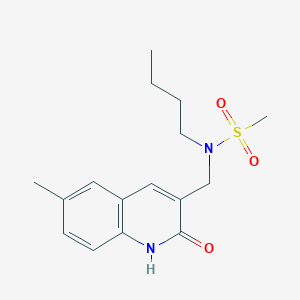

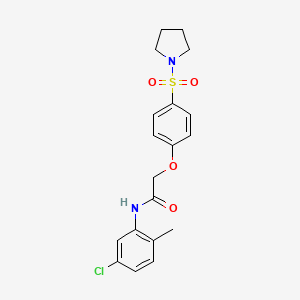
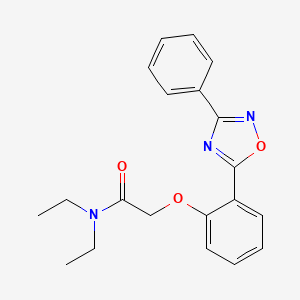
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)



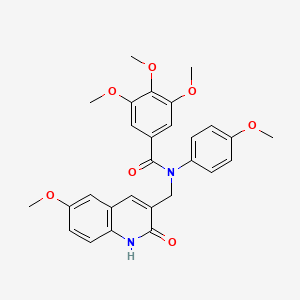
![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
